physicochemical properties of 4-(Piperidin-2-yl)butanoic acid hydrochloride
physicochemical properties of 4-(Piperidin-2-yl)butanoic acid hydrochloride
An In-Depth Technical Guide to the Physicochemical Characterization of Piperidinyl-Butanoic Acid Derivatives
A Methodological Case Study Using 4-(Piperidin-4-yl)butanoic acid hydrochloride
Executive Summary
The successful development of a novel active pharmaceutical ingredient (API) is fundamentally reliant on a comprehensive understanding of its physicochemical properties. These characteristics—including solubility, pKa, stability, and solid-state form—govern a molecule's behavior from formulation to its ultimate pharmacokinetic and pharmacodynamic profile. This guide provides a detailed framework for the systematic physicochemical characterization of piperidinyl-alkanoic acid derivatives, a structural class of significant interest in medicinal chemistry.
Crucial Note on Isomer Specificity: The target of this guide is the methodical characterization of compounds like 4-(Piperidin-2-yl)butanoic acid hydrochloride. However, publicly available, validated data for this specific 2-yl isomer is scarce. Therefore, to provide a scientifically rigorous and practical guide, we will utilize the publicly documented data for its structural isomer, 4-(Piperidin-4-yl)butanoic acid hydrochloride (CAS No. 84512-08-3) , as a working example. The experimental protocols and scientific principles detailed herein are directly applicable and represent the industry-standard approach for characterizing the 2-yl isomer or any analogous new chemical entity.
Introduction: The Foundation of Drug Development
The Critical Role of Physicochemical Properties in ADME
The journey of a drug from administration to therapeutic action is dictated by its Absorption, Distribution, Metabolism, and Excretion (ADME) profile. Foundational physicochemical properties are the primary determinants of these ADME characteristics.[1] For instance, a drug's aqueous solubility directly impacts its dissolution rate and subsequent absorption, while its acid-base dissociation constant (pKa) governs its charge state in various physiological compartments, affecting its ability to cross cellular membranes.[2] Early and accurate characterization of these properties is therefore not merely a data-gathering exercise; it is a critical step in risk mitigation and rational drug design.
The Piperidine Moiety and the Strategic Use of Hydrochloride Salts
The piperidine ring is a prevalent scaffold in medicinal chemistry, valued for its conformational properties and its basic nitrogen atom, which can be leveraged to form salts and engage in crucial hydrogen-bonding interactions with biological targets. When an API contains a basic functional group like the amine in the piperidine ring, it is often formulated as a salt.
The hydrochloride salt form is particularly common for several strategic reasons:
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Enhanced Solubility and Bioavailability: Converting a free base, which may be poorly water-soluble, into its hydrochloride salt dramatically increases aqueous solubility, which can lead to improved bioavailability.[3][4][5]
-
Improved Stability: The protonated amine in the hydrochloride salt is less susceptible to oxidative degradation compared to the free base, leading to a longer shelf-life and greater stability during storage.[3][6]
-
Favorable Solid-State Properties: Hydrochloride salts are typically crystalline solids with well-defined melting points, making them easier to handle, purify, and formulate into solid dosage forms like tablets and capsules compared to potentially oily or amorphous free bases.[3]
Structural Overview: 4-(Piperidin-2-yl) vs. 4-(Piperidin-4-yl) Isomers
It is essential to distinguish between the two positional isomers, as the point of attachment of the butanoic acid chain to the piperidine ring significantly influences the molecule's three-dimensional shape, steric hindrance, and potential biological activity.
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4-(Piperidin-2-yl)butanoic acid: The butanoic acid side chain is attached to the carbon atom adjacent to the nitrogen atom.
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4-(Piperidin-4-yl)butanoic acid: The butanoic acid side chain is attached to the carbon atom opposite the nitrogen atom.
This guide will now proceed to detail the characterization workflow, using data for the 4-yl isomer as a practical illustration.
Core Physicochemical Profile: 4-(Piperidin-4-yl)butanoic acid hydrochloride
All quantitative data should be summarized for clear and rapid assessment. The following table presents the known properties of the reference compound.
| Property | Value | Source(s) |
| CAS Number | 84512-08-3 | [4] |
| Molecular Formula | C₉H₁₈ClNO₂ | [7][8] |
| Molecular Weight | 207.7 g/mol | [7][8] |
| Appearance | Solid | [4] |
| Melting Point | 113 - 117 °C | [4][8] |
| Boiling Point | 344.3 °C at 760 mmHg | [4][8] |
| Solubility | Soluble in water and ethanol | [4] |
| Storage Conditions | Room temperature, sealed in a dry environment | [4] |
Foundational Properties and Their Scientific Implications
Acid Dissociation Constant (pKa): The Key to pH-Dependent Behavior
Expertise & Causality: 4-(Piperidin-yl)butanoic acid is an amphoteric molecule, possessing both a basic secondary amine (the piperidine nitrogen) and a carboxylic acid. It will therefore have at least two pKa values:
-
pKa₁ (Acidic): Associated with the carboxylic acid group, expected in the range of pH 2-5.
-
pKa₂ (Basic): Associated with the conjugate acid of the piperidine nitrogen, expected in the range of pH 9-11.
These pKa values are paramount as they dictate the molecule's net charge at a given pH.[9] In the acidic environment of the stomach (pH ~1-3), the carboxylic acid will be largely protonated (neutral), while the amine will be protonated (positive charge), resulting in a net positive charge. In the near-neutral pH of the intestines and blood (pH ~7.4), the carboxylic acid will be deprotonated (negative charge) and the amine will remain protonated (positive charge), forming a zwitterion. This pH-dependent ionization state directly influences solubility, membrane permeability, and receptor binding.[1][2][10]
Protocol: pKa Determination by Potentiometric Titration
This protocol ensures trustworthiness by using a standardized, widely accepted method with built-in calibration checks.
-
System Preparation: Calibrate a pH meter and automated titrator using at least three standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the hydrochloride salt and dissolve it in a known volume (e.g., 50 mL) of degassed, deionized water or a suitable co-solvent mixture if solubility is limited.
-
Titration (Acidic pKa): Titrate the sample solution with a standardized solution of sodium hydroxide (e.g., 0.1 M NaOH), recording the pH value after each incremental addition of titrant.
-
Titration (Basic pKa): In a separate experiment, titrate the sample solution with a standardized solution of hydrochloric acid (e.g., 0.1 M HCl) to determine the pKa of the amine.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points on the titration curve. Alternatively, use specialized software to calculate the pKa from the first derivative of the titration curve.
Workflow Visualization: pKa Determination
Caption: Workflow for pKa determination via potentiometric titration.
Aqueous Solubility: A Prerequisite for Absorption
Expertise & Causality: For an orally administered drug, thermodynamic solubility is a critical parameter. A compound must be in solution to be absorbed across the gut wall.[11] The "shake-flask" method is the gold standard for determining thermodynamic equilibrium solubility, as it measures the saturation point of a solution in equilibrium with its solid phase.[12][13] For an ionizable compound like this, solubility must be determined as a function of pH to understand its behavior throughout the gastrointestinal tract.
Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
This protocol is self-validating by ensuring that a true equilibrium is reached and that the solid form has not changed during the experiment.
-
Media Preparation: Prepare a series of aqueous buffers representing physiological conditions (e.g., pH 1.2 for the stomach, pH 4.5 and 6.8 for the small intestine).
-
Sample Addition: Add an excess amount of the solid compound to a known volume of each buffer in separate, sealed vials. The presence of undissolved solid at the end of the experiment is essential to ensure saturation.[12]
-
Equilibration: Agitate the vials at a constant temperature (typically 37 °C to mimic body temperature) for a predetermined period (e.g., 24-48 hours). It is crucial to establish that equilibrium has been reached by taking measurements at multiple time points (e.g., 24h and 48h) and confirming the concentration is no longer changing.
-
Phase Separation: Separate the undissolved solid from the solution. This is a critical step; centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF) is recommended.
-
Quantification: Accurately dilute an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method, typically HPLC-UV.[12]
-
Solid-State Analysis: After the experiment, recover the remaining solid and analyze it (e.g., by XRPD or DSC) to confirm that no polymorphic transformation or salt disproportionation has occurred during the experiment.
Workflow Visualization: Shake-Flask Solubility
Caption: Workflow for the Shake-Flask equilibrium solubility test.
Advanced Analytical Characterization
High-Performance Liquid Chromatography (HPLC) for Purity and Assay
Expertise & Causality: A validated, stability-indicating HPLC method is required for nearly all stages of drug development to determine the purity of the API and to quantify it in various assays (like the solubility study). For a polar, ionizable compound, a reversed-phase C18 column is a common starting point. The mobile phase pH should be controlled with a buffer to ensure consistent retention times and peak shapes by suppressing the ionization of the carboxylic acid or protonating the amine.
Protocol: Example HPLC Method for Purity Analysis
-
Chromatographic System: HPLC with a UV/Vis or PDA detector.
-
Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
System Suitability: Before sample analysis, perform five replicate injections of a standard solution. The relative standard deviation (%RSD) of the peak area should be ≤ 2.0%, and the USP tailing factor for the main peak should be ≤ 2.0.[14][15]
Mass Spectrometry (MS) for Structural Confirmation
Expertise & Causality: Mass spectrometry provides a rapid and highly accurate measurement of a molecule's mass, serving as a primary confirmation of its identity. Electrospray ionization (ESI) is the preferred technique for polar, non-volatile molecules like the target compound. In positive ion mode, the molecule will readily accept a proton, primarily on the piperidine nitrogen, to form a protonated molecular ion [M+H]⁺. The observed mass-to-charge ratio (m/z) can be compared to the theoretical exact mass of the free base to confirm the elemental composition.
Protocol: MS Confirmation by Direct Infusion
-
Sample Preparation: Prepare a dilute solution of the compound (~10 µg/mL) in a suitable solvent like methanol or a water/acetonitrile mixture.
-
Instrumentation: Use an ESI-equipped mass spectrometer (e.g., Q-TOF or Orbitrap for high resolution).
-
Analysis: Infuse the sample solution directly into the ion source at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire data in positive ion mode over a relevant mass range (e.g., m/z 100-500).
-
Verification: Confirm the presence of the [M+H]⁺ ion corresponding to the free base (C₉H₁₇NO₂), which has a theoretical monoisotopic mass of 171.1259 Da. The observed mass should be within a narrow tolerance (e.g., < 5 ppm) of the theoretical mass.
Conclusion
The , or any related API, are not isolated data points but rather interconnected characteristics that collectively predict its biopharmaceutical performance. A structured, methodical approach to characterization, as detailed in this guide, is essential for successful drug development. Through the application of gold-standard protocols for determining pKa and solubility, and the use of advanced analytical techniques like HPLC and MS, researchers can build a robust data package. This package enables informed decisions in lead optimization, formulation design, and clinical development. While this guide utilized data from the 4-(piperidin-4-yl) isomer for illustrative purposes, the outlined principles, workflows, and the scientific rationale behind them provide an authoritative and directly applicable template for the rigorous characterization of the 4-(piperidin-2-yl) isomer and other novel chemical entities.
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